Cholesterol-cholestanol dihydrate
Description
Structure
2D Structure
Properties
CAS No. |
75056-43-8 |
|---|---|
Molecular Formula |
C54H98O4 |
Molecular Weight |
811.4 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;dihydrate |
InChI |
InChI=1S/C27H48O.C27H46O.2H2O/c2*1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5;;/h18-25,28H,6-17H2,1-5H3;9,18-19,21-25,28H,6-8,10-17H2,1-5H3;2*1H2/t19-,20+,21+,22+,23-,24+,25+,26+,27-;19-,21+,22+,23-,24+,25+,26+,27-;;/m11../s1 |
InChI Key |
FTBUTXOSWLQPAO-BQXDPFJFSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.O.O |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C.C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C.O.O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.O.O |
Synonyms |
C-C-2W cholesterol-cholestanol dihydrate cholesterol-cholestanol-water adduct |
Origin of Product |
United States |
Advanced Structural Characterization of Cholesterol Cholestanol Dihydrate
Crystallographic Analysis and Polymorphism
Crystallographic studies have been instrumental in defining the atomic-level architecture of cholesterol-cholestanol dihydrate. These investigations have revealed the existence of polymorphism, where the compound can crystallize into different structural forms, primarily monoclinic and triclinic systems.
Identification of Monoclinic and Triclinic Polymorphs in Hydrated Sterol Systems
Hydrated sterol systems, including cholesterol monohydrate and its mixed crystals, exhibit polymorphism, with monoclinic and triclinic forms being the most prominent. nih.govacs.orgnih.govpnas.orgexlibrisgroup.com The monoclinic polymorph has been identified in various environments, including at the air-water interface and in macrophage cell models related to atherosclerosis. nih.govnih.govpnas.orgexlibrisgroup.com While the triclinic form is often considered the more thermodynamically stable phase, the monoclinic form can act as a precursor that may transform into the triclinic structure over time. pnas.org The presence and transformation between these polymorphs are influenced by kinetic and environmental factors, highlighting the complexity of sterol crystallization in biological systems. nih.govacs.org Computational studies have shown that the energies of the monoclinic and triclinic polymorphs of cholesterol monohydrate are very similar, suggesting that the nucleation of a specific polymorph is highly dependent on the surrounding conditions. nih.govacs.org
Detailed Analysis of Unit Cell Parameters and Space Group Symmetries
The different polymorphs of hydrated sterols are characterized by distinct unit cell parameters and space group symmetries. For this compound, a triclinic crystal system with the space group P1 has been described. In contrast, cholesterol monohydrate has been observed in both a triclinic form and a monoclinic form with space group A2. nih.gov The unit cell of cholestanol (B8816890) dihydrate, while triclinic (P1), can be transformed into a pseudo A2 cell, similar to the monoclinic form of cholesterol monohydrate. researchgate.net
| Compound/Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | Triclinic | P1 | 9.79 | 7.76 | 36.8 | 83.0 | 106.0 | 88.5 |
| Monoclinic Cholesterol Monohydrate | Monoclinic | A2 | 10.2 | 7.6 | 68.2 | 90 | 94.8 | 90 |
| Triclinic Cholesterol Nanoparticles | Triclinic | - | 14.234 | 34.209 | 10.481 | 94.60 | 90.00 | 95.72 |
Unit cell parameters for this compound , Monoclinic Cholesterol Monohydrate nih.gov, and Triclinic Cholesterol Nanoparticles researchgate.net.
Elucidation of Hydrogen Bonding Networks and Water Layer Structures, including Ice-like Bilayers
A defining feature of hydrated sterol crystals is the intricate network of hydrogen bonds formed between the sterol hydroxyl groups and water molecules. nih.govacs.orgresearchgate.net In the monoclinic polymorph of cholesterol monohydrate, a fully extended hydrogen-bonded network has been described, which is akin to the structure of hexagonal ice. nih.govacs.org This "ice-like" bilayer of water molecules is sandwiched between the cholesterol bilayers. nih.govacs.orgresearchgate.netresearchgate.net Similar ice-like structures are also thought to be relevant to cholestanol dihydrate. nih.govacs.orgresearchgate.net The hydrogen bonding in the triclinic system is also extensive, with each oxygen atom participating in three hydrogen bonds within a proton-disordered network. researchgate.net These hydrogen-bonding networks are crucial for the stability of the crystal lattice. arxiv.orgnih.gov
Spectroscopic and Diffraction Methodologies for Structural Determination
Applications of X-ray Diffraction in this compound Studies
X-ray diffraction (XRD) is a primary and powerful tool for determining the crystal structure of materials, including this compound. nih.govnih.govresearchgate.netnih.govnih.govresearchgate.netspringernature.com XRD studies have been used to identify the different polymorphic forms and to measure the unit cell parameters. researchgate.netnih.gov The diffraction patterns obtained from XRD experiments provide detailed information about the repeating atomic arrangement within the crystal. For instance, studies on mixed crystals of cholesterol and cholestanol have shown distinct diffraction peaks compared to the pure components, confirming the formation of a new crystalline phase. nih.gov Both single-crystal and powder XRD techniques are utilized to gain a comprehensive understanding of the crystal structure. researchgate.netspringernature.com
Synchrotron Grazing Incidence X-ray Diffraction (GIXD) for Thin Film Analysis
Synchrotron Grazing Incidence X-ray Diffraction (GIXD) is an essential technique for analyzing the crystallographic structure of thin films at interfaces, such as the air-water interface. ill.eunih.gov This method is exceptionally surface-sensitive, making it ideal for studying the two-dimensional ordering of molecules like sterols in monolayers and bilayers. ill.euibm.com The high flux of synchrotron radiation sources allows for efficient diffraction measurements from weakly scattering or delicate thin films. osti.gov
In a GIXD experiment, an X-ray beam strikes the surface of a thin film at a very shallow angle (αi), below the critical angle for total external reflection. ill.euibm.com This geometry maximizes the interaction of the X-rays with the film while minimizing the signal from the subphase (e.g., water), providing detailed information about the in-plane molecular packing. ill.eunih.gov The resulting diffraction patterns reveal the unit cell dimensions, molecular orientation, and the degree of crystallinity within the thin film. nih.gov
Studies on pure cholesterol thin films using GIXD have successfully characterized their molecular arrangement. ill.eunih.gov For instance, cholesterol molecules in a monolayer at the air-water interface can arrange themselves into a hexagonal lattice. nih.gov In more complex systems involving mixtures with phospholipids, GIXD has been used to identify the formation of distinct crystalline cholesterol bilayer domains. ill.eu The technique can determine key structural parameters, including the in-plane coherence length, which relates to the size of the 2D crystalline domains. nih.gov While specific GIXD studies on this compound thin films are not detailed in the provided sources, the methodology is directly applicable and would be expected to reveal how the presence of cholestanol influences the packing and structure of the cholesterol film at an interface. researchgate.net
Table 2: GIXD Structural Parameters for a Representative Sterol (Cholesterol) Monolayer This table provides an example of the type of data obtained from GIXD analysis, showing the detailed structural information that can be resolved for thin films.
| Parameter | Description | Typical Value/Observation for Cholesterol | Reference |
| q_xy | In-plane scattering vector position | 1.09 Å⁻¹ | nih.gov |
| Lattice Type | 2D arrangement of molecules | Hexagonal or Trigonal | nih.gov |
| Area/molecule | Space occupied by a single molecule in the film | Can be calculated from lattice parameters | nih.gov |
| Coherence Length (L_xy) | Size of the 2D crystalline domains | Determined from the width of the Bragg peaks | nih.gov |
| Film Structure | Overall arrangement | Can form bilayer motifs in mixed systems | ill.eu |
Mechanisms of Formation and Co Crystallization of Cholesterol Cholestanol Dihydrate
Thermodynamics and Kinetics of Cholesterol-Cholestanol Dihydrate Precipitation
The precipitation of this compound is governed by the principles of thermodynamics and kinetics, where the relative solubility and supersaturation of the constituent sterols play a pivotal role. Research indicates that the energetics of the precipitation process are dependent on the specific solute-solvent combination, with a compensatory relationship between the enthalpy and entropy of precipitation. nih.gov
The process of co-crystallization is complex, and introducing a second component like cholestanol (B8816890) increases the intricacy of the crystallization process. youtube.com Controlling factors such as cooling rate and seed loading are crucial to prevent the spontaneous nucleation of undesired crystalline forms. youtube.com
Role of Cholestanol in the Nucleation and Growth of Cholesterol Crystals
Cholestanol plays a crucial and multifaceted role in the nucleation and subsequent growth of cholesterol crystals, primarily by acting as a potent nucleating agent.
The formation of these primary nucleation centers can occur in different biological environments. For instance, in the context of gallstone formation, this process may take place within the viscous mucin layer of the gallbladder wall or in the bile itself through the interaction of unilamellar phospholipid vesicles with nucleating proteins. drturumin.com The presence of cholestanol is considered a key factor in initiating these pathological crystallization processes. nih.gov It is suggested that for the formation of a this compound complex, a ratio of one molecule of cholestanol monohydrate to three molecules of cholesterol monohydrate is sufficient. drturumin.com
The following table summarizes the key roles of cholestanol in nucleation:
| Role of Cholestanol | Description |
| Lower Solubility | This compound is less soluble than cholesterol monohydrate, leading to its earlier precipitation. drturumin.com |
| Primary Nucleation | Forms the initial crystalline structures that act as templates for cholesterol monohydrate crystal growth. drturumin.com |
| Reduced Energy Barrier | The presence of dihydrate nuclei lowers the activation energy required for cholesterol crystallization. acs.org |
Epitaxial relationships, where one crystal layer grows on the surface of another with a well-defined orientation, are significant in the co-crystallization of cholesterol and cholestanol. The structural similarities between cholesterol and cholestanol molecules facilitate this epitaxial growth. The formation of a specific lattice of the future this compound crystal occurs through the structuring of hydrogen bonds between adjacent bilayers of cholestanol monohydrate and cholesterol monohydrate-rich domains. drturumin.com
This epitaxial growth is not limited to cholesterol and cholestanol. Cholesterol monohydrate crystals can also heterogeneously nucleate by epitaxy on other crystalline structures, such as calcium salts, provided there is a similarity in their crystal lattice structure and dimensions. drturumin.com Computational studies have explored the possibility of epitaxial matches playing a role in the nucleation of cholesterol monohydrate on other surfaces, such as cholesteryl esters in the context of atherosclerosis. acs.org The investigation of these epitaxial relationships provides a clearer understanding of how pre-existing crystalline seeds can act as templates, thereby reducing the energetic barrier for cholesterol nucleation under physiological conditions. acs.orgnih.gov
Influence of Aqueous Interfaces and Biological Microenvironments on Dihydrate Formation
The formation of this compound is significantly influenced by the nature of aqueous interfaces and the specific biological microenvironment. The structure of related sterol hydrates, such as stigmasterol (B192456) monohydrate, both as a film at the air-water interface and as macroscopic crystals, provides insights into the behavior of cholesterol hydrates. acs.orgacs.org
First-principles calculations have shown that at a single hydrated bilayer, cholesterol tends to crystallize in a monoclinic form. acs.orgunimi.itnih.gov This suggests that the initial stages of crystal formation at an interface are critical in determining the final crystal structure. The ice-like structure observed in cholesterol monohydrate is also relevant to this compound. acs.orgacs.orgnih.govnih.gov
In biological microenvironments, such as the gallbladder or atherosclerotic plaques, the presence of other molecules and surfaces can profoundly affect crystallization. For instance, in model membranes, the molecular structure of a sterol can determine its ability to induce phase separation and influence the curvature of the resulting liquid-ordered phase. nih.gov In the context of gallstone formation, the precipitation of this compound can occur within the mucin gel of the gallbladder wall. drturumin.com The presence of various biological molecules can either promote or inhibit nucleation and crystal growth.
Theoretical Frameworks and Models for Sterol Co-Crystallization
Several theoretical frameworks and models have been proposed to explain the co-crystallization of sterols. These models often consider factors such as supersaturation levels, induction time, nucleation and crystal growth rates, and interfacial energies. researchgate.net
Computational methods, particularly dispersion-augmented density functional theory, have been instrumental in revisiting and refining our understanding of cholesterol hydrate (B1144303) polymorphism, structure, and nucleation. acs.orgunimi.itnih.gov These calculations have revealed that the monoclinic and triclinic polymorphs of cholesterol monohydrate have similar energies, indicating that kinetic and environmental factors are crucial in determining which polymorph nucleates. acs.orgnih.gov
Models for co-crystallization also consider the stoichiometry of the components. youtube.com For the this compound complex, a specific molecular ratio is required for its formation. drturumin.com Furthermore, theoretical models for the nucleation of cholesterol monohydrate have been extended to consider the role of other molecules as nucleating agents, such as cholesteryl esters, through epitaxial relationships. nih.gov These models provide a foundation for understanding the complex interplay of factors that govern the co-crystallization of cholesterol and cholestanol in various biological and chemical systems.
Biological and Biophysical Implications of Cholesterol Cholestanol Dihydrate and Its Constituents
Sterol Metabolism and Biosynthesis Pathways of Cholestanol (B8816890)
Cholestanol, a 5α-saturated derivative of cholesterol, is a constant, albeit minor, component of sterols in human tissues and fluids. Its accumulation is linked to specific pathological conditions, and its concentration is maintained through a balance of external intake and internal synthesis.
Endogenous and Exogenous Contributions to Cholestanol Pools
The body's cholestanol pool is sourced from two distinct pathways: exogenous absorption and endogenous synthesis. drturumin.comoup.comoup.com
Exogenous Contribution : This pathway involves the intestinal absorption of cholestanol from dietary sources. drturumin.comoup.comoup.com Cholestanol is present in foods of animal origin, with eggs and dairy products being primary contributors. drturumin.com The amount absorbed from the diet is generally modest, estimated at up to 0.5 mg per day. drturumin.com It is important to note that cholestanol is absorbed less efficiently from the intestine than cholesterol. nih.gov
Endogenous Contribution : The majority of cholestanol is produced endogenously within the body, primarily in the liver, through the metabolic conversion of cholesterol. drturumin.comoup.comoup.com This internal synthesis pathway is the main determinant of cholestanol levels in the body. drturumin.com Factors that increase dietary cholesterol intake can subsequently elevate the liver's concentration of cholestanol, demonstrating a link between the two pools. drturumin.com
Enzymatic Regulation and Intermediate Compounds in Cholestanol Biosynthesis
The biosynthesis of cholestanol from cholesterol is a multi-step enzymatic process. Research has identified two primary pathways for this conversion.
The main, or "classical," pathway involves the direct conversion of cholesterol. A key regulatory enzyme in this process is 3β-hydroxy-steroid-Δ5-dehydrogenase, whose increased activity in the liver can lead to higher cholestanol concentrations. drturumin.com
A second, novel pathway has been identified that proceeds via 7α-hydroxylated intermediates. nih.govnih.gov This pathway is thought to account for up to 30% of cholestanol synthesis under normal conditions. nih.govnih.gov In this pathway, cholesterol is first hydroxylated to form intermediates such as 7α-hydroxycholesterol and 7α-hydroxy-4-cholesten-3-one. nih.govnih.gov These intermediates are then further metabolized to produce cholestanol. This alternative pathway is particularly significant in the context of the genetic disorder cerebrotendinous xanthomatosis (CTX), where a deficiency in the enzyme sterol 27-hydroxylase (CYP27A1) leads to an accumulation of bile acid precursors, accelerating this pathway and causing a significant buildup of cholestanol. nih.govnih.govresearchgate.netmedlink.com
The regulation of cholestanol levels is also tied to the enzymes involved in cholesterol and bile acid metabolism. Cholestanol itself can inhibit cholesterol-7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis, by up to 35%, thereby slowing the breakdown of cholesterol. drturumin.com Conversely, unlike cholesterol, cholestanol does not appear to exert feedback inhibition on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov In fact, studies have shown that feeding cholestanol can lead to a significant increase in HMG-CoA reductase activity. nih.gov
Key Enzymes and Intermediates in Cholestanol Biosynthesis
This table summarizes the principal enzymes and intermediate compounds involved in the metabolic conversion of cholesterol to cholestanol, as identified in research studies.
| Molecule Type | Name | Role in Cholestanol Biosynthesis | Reference |
|---|---|---|---|
| Enzyme | 3β-hydroxy-steroid-Δ5-dehydrogenase | Regulates cholestanol biosynthesis in the liver in the classical pathway. | drturumin.com |
| Enzyme | Sterol 27-hydroxylase (CYP27A1) | Deficiency impairs the classical bile acid synthesis pathway, leading to an upregulation of the alternative cholestanol synthesis pathway. | researchgate.net |
| Enzyme | Cholesterol-7α-hydroxylase | Inhibited by cholestanol, which reduces the conversion of cholesterol into bile acids. | drturumin.com |
| Enzyme | HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis. Its activity is increased by cholestanol feeding, unlike the feedback inhibition seen with cholesterol. | nih.gov |
| Intermediate | 7α-hydroxycholesterol | An intermediate compound in the alternative pathway for cholestanol formation. | nih.govnih.gov |
| Intermediate | 7α-hydroxy-4-cholesten-3-one | A potential intermediate in the novel pathway leading to cholestanol, particularly in the liver. | nih.govnih.gov |
Mechanistic Studies of Sterol Crystallization in Experimental Biological Models
The physical-chemical process of sterol crystallization is a central event in the pathology of both gallstones and atherosclerosis. While cholesterol is the primary component of these crystals, cholestanol can influence their formation.
Role in Model Systems for Gallstone Formation
Cholesterol gallstone disease is fundamentally a problem of cholesterol homeostasis, where the liver secretes bile that is supersaturated with cholesterol. drturumin.comelsevier.es This supersaturation is the essential first step, creating a thermodynamically unstable environment ripe for crystallization. elsevier.esindexcopernicus.com
Experimental models have shown that cholesterol precipitates from supersaturated bile, typically as cholesterol monohydrate crystals. elsevier.esnih.gov This process is not instantaneous and involves several intermediate phases, including the formation of liquid crystals and anhydrous crystals, which eventually mature into the more stable, plate-like monohydrate form. indexcopernicus.comnih.govresearchgate.net
The presence of cholestanol is considered a contributing factor in this process. drturumin.com An elevated cholestanol/cholesterol ratio in bile may act as an initializing factor for gallstone formation. drturumin.com By inhibiting cholesterol-7α-hydroxylase, cholestanol reduces the synthesis of bile acids, which are crucial for keeping cholesterol solubilized in bile. drturumin.com This inhibition can exacerbate cholesterol supersaturation, thereby promoting the conditions necessary for crystal nucleation and growth. drturumin.comelsevier.es
Contribution to Crystal Deposition Processes in Atherosclerosis Models
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in artery walls. nih.gov A key feature of advanced atherosclerotic lesions is the presence of cholesterol crystals within the plaque's necrotic core. nih.gov Electron microscopy studies of human and animal model arteries have revealed that these crystals are typically cholesterol monohydrate, appearing as sharp, needle-like or plate-shaped structures. nih.gov
The formation of these crystals is a critical event in disease progression. The physical presence of these sharp crystals can cause injury to cells and the plaque structure. nih.gov When large cholesterol crystals form within macrophages, they can physically rupture lysosomes and the cell membrane, triggering cell death and the release of inflammatory contents. nih.gov In the extracellular space, the surface of these crystals can activate the complement system and other inflammatory pathways, perpetuating a cycle of injury and inflammation that can ultimately lead to plaque rupture and acute cardiovascular events like heart attacks or strokes. nih.govnih.gov
Given that cholestanol is present in bodily tissues and shares a high degree of structural similarity with cholesterol, it is understood to participate in these crystallization processes alongside cholesterol. nih.gov The mechanisms driving cholesterol crystallization within the atherosclerotic plaque—supersaturation within the lipid-rich necrotic core—would apply equally to cholestanol, leading to its incorporation into the growing crystal structures.
Advanced Analytical Methodologies for Sterol Analysis Relevant to Dihydrate Components
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of sterols, providing the necessary separation of cholesterol from cholestanol (B8816890) and other potentially interfering compounds. nih.gov The choice between gas and liquid chromatography often depends on the specific requirements of the analysis, including sample complexity, desired sensitivity, and throughput.
Gas chromatography (GC) is a well-established and robust technique for the quantification and separation of sterols like cholesterol and cholestanol. nih.govnih.gov It is particularly valued for its high resolution and sensitivity, especially when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). nih.gov
A common prerequisite for GC analysis of sterols is a derivatization step. springernature.com This process converts the non-volatile sterols into more volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers, making them suitable for gas-phase analysis. nih.gov This derivatization not only improves chromatographic behavior but also enhances detection sensitivity. For quantification, an internal standard, such as 5α-cholestane, is often added to the sample prior to derivatization to ensure accuracy. nih.govrestek.com
The choice of capillary column is critical for achieving optimal separation. Highly inert columns, such as the Rxi-5ms, are capable of analyzing both underivatized and derivatized sterols, offering excellent separation and reproducibility in a short analysis time. restek.comrestek.com Official methods, such as AOAC International method 976.26, incorporate GC for the analysis of sterols in various matrices. restek.com The validation of GC methods is often performed using GC-MS to confirm the identity of the separated compounds. nih.gov
Key Features of GC in Sterol Analysis:
High Specificity: Chromatographic separation allows for the distinct quantification of cholesterol, cholestanol, and other sterols. nih.gov
Derivatization: Typically required to increase the volatility of the sterols. springernature.com
Internal Standards: Used to improve the accuracy of quantification. nih.gov
Column Technology: Advanced capillary columns enable rapid and reproducible separations. restek.com
Table 1: Comparison of GC-based methods for Sterol Analysis
| Feature | GC-FID | GC-MS |
| Principle | Separates compounds based on their boiling points and interactions with the stationary phase, with detection by flame ionization. | Separates compounds similarly to GC-FID, but couples the separation with mass spectrometry for identification based on mass-to-charge ratio. |
| Primary Use | Quantification of known sterols. nih.gov | Identification and quantification of sterols. nih.govspringernature.com |
| Specificity | Good, but relies on retention time for identification. nih.gov | Excellent, provides structural information for definitive identification. nih.gov |
| Derivatization | Generally required for sterols. nih.gov | Generally required for sterols. nih.gov |
| Internal Standard | Commonly used for accurate quantification (e.g., 5α-cholestane). nih.govrestek.com | Commonly used for accurate quantification. nih.gov |
Liquid chromatography (LC), and its high-pressure variant, high-performance liquid chromatography (HPLC), are powerful and versatile techniques for the analysis of cholesterol and cholestanol. nih.govpotravinarstvo.com A significant advantage of HPLC is that it is performed at lower temperatures, which minimizes the risk of cholesterol oxidation during analysis. potravinarstvo.com These methods are widely recognized for their reliability, sensitivity, and accuracy in sterol quantification. nih.gov
Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating sterols. researchgate.net Detection is frequently achieved using an ultraviolet (UV) detector, typically at a wavelength around 205-210 nm, or more advanced detectors like mass spectrometers. nih.govresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) has further enhanced sterol analysis by significantly reducing analysis times and the consumption of organic solvents, making it a more environmentally friendly option compared to traditional HPLC. bohrium.com For instance, a UHPLC method can achieve a four-minute analysis time, which is a substantial improvement over conventional methods. bohrium.com
HPLC methods have been successfully developed to separate and quantify not only cholesterol and cholestanol but also various other related sterols and cholesterol metabolites in biological samples like plasma. researchgate.net The robustness and speed of modern HPLC systems make them well-suited for routine quality control and research applications. bohrium.comresearchgate.net
Advantages of LC/HPLC for Sterol Analysis:
Reduced Sample Degradation: Analysis at lower temperatures prevents the oxidation of sensitive compounds like cholesterol. potravinarstvo.com
High Versatility: Can be coupled with various detectors (UV, MS) for both quantification and identification. nih.govresearchgate.net
Efficiency: UHPLC offers rapid analysis times and reduced solvent usage. bohrium.com
Comprehensive Profiling: Capable of separating a wide range of sterols and their metabolites in a single run. researchgate.net
Table 2: Performance Comparison of HPLC and UHPLC for Cholesterol Analysis
| Parameter | HPLC | UHPLC |
| Limit of Detection (LOD) | 3 µg/mL | 0.7 µg/mL |
| Limit of Quantification (LOQ) | 11 µg/mL | 2.4 µg/mL |
| Analysis Time | Longer | 4 minutes |
| Solvent Consumption | Higher | 8 times lower than HPLC |
| Precision (RSD%) | <2.5% | <2.5% |
Data sourced from a comparative study on cholesterol determination in foodstuffs. bohrium.com
Thermal Analysis Techniques
Thermal analysis techniques are crucial for characterizing the physicochemical properties of crystalline materials like cholesterol-cholestanol dihydrate. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For the study of sterol dihydrates, these techniques provide valuable insights into their stability, phase transitions, and the nature of their hydrated forms.
Differential Scanning Calorimetry (DSC) for Crystal Transition Studies
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. tudelft.nl It works by measuring the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nl This technique is particularly valuable for investigating the crystal transitions of this compound.
DSC can detect various thermal events, including melting, crystallization, and solid-solid phase transitions. youtube.com For instance, studies on anhydrous cholesterol have revealed two endothermic peaks, one corresponding to a polymorphic transition and the other to melting. researchgate.net Similarly, cholesterol monohydrate shows a dehydration peak followed by a melting peak. researchgate.net
In the context of this compound, DSC studies have been conducted to determine its melting point and understand its phase behavior. Research has shown that crystals of this compound, precipitated from ethanolic solutions with varying ratios of cholesterol to cholestanol (CS:CN), exhibit a melting point in the range of 122-124 degrees C. nih.gov This finding is significant as it provides experimental data relevant to the composition of atherosclerotic plaques, where such mixed crystals may play a role in the nucleation of cholesterol crystals. nih.gov
The DSC thermograms of these mixed crystals can reveal important information about their composition and the interactions between the two sterol components. While X-ray diffraction patterns of the mixed crystals show additional peaks compared to pure cholesterol or cholestanol, DSC provides complementary data on the energetic of the phase transitions. nih.gov It has been suggested, however, that for detecting the presence of co-precipitated components in this compound mixed crystals, proton magnetic resonance might be a more precise method than thermal analysis. nih.gov
The application of modulated DSC (MDSC) can further enhance the analysis by separating the total heat flow into reversing and non-reversing components. This allows for a more detailed investigation of complex transitions, such as distinguishing between melting and decomposition, or identifying overlapping thermal events. nih.govmdpi.com
Interactive Data Table: Thermal Properties of this compound and Related Compounds
| Compound/Mixture | Cholesterol:Cholestanol Ratio | Melting Point (°C) | Thermal Event | Source |
| This compound | 75:25 | 122-124 | Melting | nih.gov |
| This compound | 50:50 | 122-124 | Melting | nih.gov |
| This compound | 25:75 | 122-124 | Melting | nih.gov |
| Anhydrous Cholesterol | N/A | ~40 | Polymorphic Transition | researchgate.net |
| Anhydrous Cholesterol | N/A | ~149 | Melting | researchgate.net |
| Cholesterol Monohydrate | N/A | ~59 | Dehydration | researchgate.net |
Computational and Theoretical Approaches to Cholesterol Cholestanol Dihydrate Systems
Density Functional Theory (DFT) Calculations for Crystal Structure Prediction and Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of cholesterol-cholestanol dihydrate, dispersion-augmented DFT calculations have been instrumental in predicting and optimizing crystal structures.
Researchers have utilized DFT to refine known crystal structures and to model hypothetical ones. For instance, starting with experimentally determined coordinates, DFT optimization can fine-tune atomic positions, including those of hydrogen atoms, which are often difficult to resolve with X-ray diffraction alone. This process leads to a more accurate and energetically favorable crystal lattice. nih.govacs.org
A significant application of DFT has been in understanding the structural relationship between cholesterol monohydrate and cholestanol (B8816890) dihydrate. acs.org The unit cell of cholestanol dihydrate, while historically reported as triclinic, can be transformed into a pseudo A2 cell, which bears a strong resemblance to the monoclinic form of cholesterol monohydrate. nih.gov DFT calculations have been used to generate and optimize a model packing for cholestanol dihydrate by modifying the monoclinic cholesterol monohydrate structure. This involves converting the cholesterol molecules to cholestanol and inserting additional hydrogen-bonded water bilayers. acs.org The resulting DFT-optimized structure shows good agreement with experimental data, supporting the proposed structural similarities and the presence of a double "ice-like" water bilayer in cholestanol dihydrate. nih.govacs.org
Table 1: Comparison of Experimental and DFT-Optimized Unit Cell Parameters for Cholestanol Dihydrate
| Parameter | Experimental (pseudo A2) | DFT-optimized (A2) |
|---|---|---|
| a (Å) | 9.7 | 9.52 |
| b (Å) | 7.8 | 7.44 |
| c (Å) | 73.8 | 75.14 |
| α (°) | 89.1 | 90.0 |
| β (°) | 106.1 | 95.3 |
| γ (°) | 88.5 | 90.0 |
This table presents a comparison of the unit cell parameters for cholestanol dihydrate as determined experimentally (and transformed to a pseudo A2 cell) and as calculated via Density Functional Theory (DFT) optimization. The close agreement between the values lends substantial support to the computationally generated model. acs.org
Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies on the mixed this compound system are not extensively documented in the provided search results, the principles from MD simulations of cholesterol in various environments (e.g., in membranes and solvents) are directly applicable to understanding the intermolecular forces at play. mdpi.comrsc.org
MD simulations can provide detailed insights into:
Hydrogen Bonding: The primary interaction in the hydrophilic regions of the crystal involves hydrogen bonds between the hydroxyl groups of the sterols and the water molecules of hydration. MD can model the dynamics, strength, and lifetimes of these hydrogen bonds, which are crucial for the stability of the layered crystal structure. rsc.org
Van der Waals Interactions: The hydrophobic steroid rings and hydrocarbon tails of cholesterol and cholestanol molecules interact through weaker van der Waals forces. MD simulations can quantify these interactions, revealing how the molecules pack together efficiently to form stable crystalline layers. rsc.org
System Dynamics: Simulations can illustrate the collective motions and vibrations within the crystal lattice, providing information on its mechanical properties and thermal stability. They can also model the behavior of the crystal in different environments, such as in contact with a solvent. mdpi.com
In related systems, MD simulations have been used to explore how cholesterol interacts with other lipids and proteins, demonstrating its role in ordering lipid packing and stabilizing structures. mdpi.comnih.gov These simulations highlight the importance of both specific hydrogen bonding and general hydrophobic interactions, which would govern the behavior of a mixed cholesterol-cholestanol crystal. mdpi.com
Predictive Modeling of Polymorphic Behavior and Energetic Stability
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical aspect of cholesterol hydrates. Computational modeling, particularly using DFT, is highly effective in predicting the existence of different polymorphs and evaluating their relative energetic stabilities. nih.gov
For cholesterol monohydrate, two primary polymorphs are known: a triclinic form and a monoclinic form. nih.govacs.org DFT calculations have shown that the total energy difference between these two forms is very small, approximately 2.25 kcal/mol per molecule, with the triclinic form being slightly more stable. nih.govacs.org This small energy difference suggests that both polymorphs are experimentally accessible and that kinetic factors or environmental conditions play a significant role in determining which form nucleates and grows. nih.govacs.org
The energetic stability arises from a delicate balance of intermolecular interactions within the crystal. nih.gov By isolating molecules from the bulk crystal structures of each polymorph and calculating their gas-phase energies, computations have revealed that the energy difference comes almost entirely from the intermolecular interactions rather than the conformations of the individual cholesterol molecules. nih.gov
These computational findings are crucial for understanding the this compound system. The structural model for cholestanol dihydrate is closely related to the monoclinic polymorph of cholesterol monohydrate, featuring a similar "ice-like" hydrogen-bonded network of water molecules. nih.govresearchgate.net This suggests that the same principles of energetic competition between different packing arrangements and hydrogen bonding motifs govern the polymorphic behavior of mixed cholesterol-cholestanol crystals.
Computational Models for Nucleation and Crystal Growth Kinetics
Computational models provide a molecular-level view of nucleation, the initial step in crystal formation. Understanding this process is key to controlling crystallization. DFT calculations have been used to explore plausible mechanisms for the nucleation of cholesterol crystals, which can be extended to the cholesterol-cholestanol system. nih.gov
One proposed model involves epitaxial nucleation, where a new crystalline layer grows on top of a different crystalline substrate that has a similar lattice structure. nih.gov Computational studies have examined the possibility that crystalline bilayers of cholesteryl esters, such as cholesteryl palmitate, could act as a template for the nucleation of monoclinic cholesterol monohydrate. nih.govacs.org By constructing a DFT model of a cholesteryl palmitate bilayer bound epitaxially to the monoclinic cholesterol structure, researchers have shown that such a composite is at least locally stable, lending support to this nucleation hypothesis. nih.gov
While DFT is excellent for studying the energetics of nucleation, modeling the subsequent crystal growth kinetics often requires different computational approaches. Kinetic models can be developed based on the principles of classical nucleation theory or by using simulations that can access longer timescales, such as kinetic Monte Carlo methods. These models would incorporate energetic parameters derived from DFT calculations (like surface energies and binding energies) to predict growth rates and crystal morphology. nih.gov Direct computational observation of growth processes, such as through large-scale MD simulations, can also reveal mechanisms like layer-by-layer growth or spiral dislocation, which have been experimentally observed for cholesterol monohydrate. nih.gov
Future Directions in Cholesterol Cholestanol Dihydrate Research
Exploration of Additional Polymorphic Forms and Co-Crystals
The solid-state landscape of cholesterol and its derivatives is complex, with multiple polymorphic forms and the potential for co-crystal formation with other molecules. While the triclinic and monoclinic forms of cholesterol monohydrate have been identified, the full spectrum of crystalline structures involving cholesterol and cholestanol (B8816890), especially in their hydrated states, remains an open area of investigation. acs.orgnih.gov
Future research will likely focus on a systematic exploration of new polymorphic forms of cholesterol-cholestanol dihydrate under a variety of conditions, such as different solvent systems, temperatures, and the presence of impurities that may mimic physiological environments. tbzmed.ac.ir The identification of novel co-crystals with other biologically relevant molecules, such as lipids and sterol esters, is another promising avenue. acs.orgnih.gov Understanding the precise atomic arrangements within these new crystalline forms will provide crucial insights into their stability, dissolution behavior, and potential for interaction with biological membranes and proteins.
Recent computational studies have already demonstrated the utility of density functional theory in predicting and rationalizing the stability of different polymorphs, such as the monoclinic and triclinic forms of cholesterol monohydrate. nih.gov These theoretical approaches, combined with advanced experimental techniques like cryo-electron diffraction, will be instrumental in characterizing the nuanced structural variations of this compound and its co-crystals. nih.gov
Enhanced Understanding of Molecular Forces Driving Co-Crystallization
The formation of this compound co-crystals is governed by a delicate interplay of intermolecular forces. A deeper comprehension of these forces is fundamental to controlling and potentially inhibiting their pathological crystallization. Key interactions include hydrogen bonding, van der Waals forces, and lipophilic-lipophilic interactions. tbzmed.ac.irbeilstein-journals.org
Future investigations will aim to quantify the energetic contributions of these different forces to the stability of the co-crystal lattice. Advanced computational methods, such as molecular dynamics simulations and binding free energy calculations, can provide detailed insights into the specific interactions at the molecular level. beilstein-journals.org For instance, understanding the hydrogen-bonding network involving the hydroxyl groups of cholesterol and cholestanol, as well as the water molecules of hydration, is critical. acs.org
Furthermore, the influence of the surrounding environment on these forces needs to be elucidated. The presence of other lipids, proteins, and bile salts can significantly modulate the co-crystallization process. nih.gov Research will likely focus on how these molecules alter the energetic landscape, either by promoting or inhibiting crystal nucleation and growth. This knowledge is essential for developing targeted strategies to disrupt the formation of these pathological crystals.
Development of Advanced In Vitro and Ex Vivo Crystal Formation Models
To effectively study the mechanisms of this compound crystallization, robust and physiologically relevant model systems are indispensable. While simple model biles have been used to investigate the physical-chemical factors of cholesterol precipitation, more sophisticated models are needed to recapitulate the complexity of biological environments. nih.govnih.gov
Future efforts will focus on developing advanced in vitro models that incorporate a wider range of biological components, such as various phospholipid species, bile salts, and mucins, to better mimic the conditions found in bile or atherosclerotic plaques. nih.govnih.gov These models will allow for a more accurate assessment of the factors that trigger and modulate crystal formation.
Moreover, the development of ex vivo models using fresh human bile or cell culture systems will provide a bridge between simplified in vitro experiments and the in vivo situation. nih.govnih.gov For example, macrophage cell culture models have been instrumental in observing the formation of different cholesterol crystal polymorphs. nih.gov The use of advanced imaging techniques, such as polarized light microscopy and cryo-soft X-ray tomography, in conjunction with these models will enable real-time visualization and characterization of the crystallization process. nih.govnih.gov These advanced models will be crucial for screening potential therapeutic agents that can inhibit or dissolve this compound crystals.
Integration with Systems Biology and Multi-Omics for Comprehensive Sterol Interactome Analysis
The biological impact of this compound extends beyond its physical presence. To fully grasp its role in disease, it is essential to understand its interactions within the broader network of cellular components and pathways. This necessitates a shift towards a systems biology approach, integrating multi-omics data to construct a comprehensive sterol interactome. embopress.org
Future research will leverage the power of transcriptomics, proteomics, metabolomics, and lipidomics to create a holistic picture of the cellular response to this compound crystals. biorxiv.orgnih.gov This multi-omic approach can reveal how these crystals perturb cholesterol homeostasis, including its biosynthesis, transport, and storage. biorxiv.org For instance, studies have already shown that perturbations in cellular cholesterol can lead to widespread changes in gene expression and protein abundance. biorxiv.org
By mapping the protein-protein interactions of key enzymes and transporters involved in sterol metabolism, researchers can identify novel regulatory hubs and pathways affected by crystal formation. nih.govnih.gov This "sterol interactome" will provide a detailed blueprint of the molecular machinery that governs cholesterol and cholestanol metabolism and how it is dysregulated in pathological states. creative-proteomics.comresearchgate.net Ultimately, this integrated approach holds the promise of identifying novel biomarkers for early disease detection and uncovering new therapeutic targets for the prevention and treatment of conditions associated with this compound crystallization. nih.gov
Q & A
Q. How can researchers qualitatively distinguish cholesterol-cholestanol dihydrate from other sterols in laboratory settings?
The Liebermann-Burchard test is a foundational method for sterol identification. Dissolve the compound in chloroform, add acetic anhydride and concentrated sulfuric acid. Cholesterol derivatives produce a color sequence (red → blue → bluish-green) due to dehydration and oxidation reactions. For cholestanol dihydrate, validate results with NMR or mass spectrometry to confirm structural differences from cholesterol .
Q. What standardized protocols ensure accurate quantification of cholesterol derivatives in serum samples?
Use CDC-CRMLN standardized methods (Cholesterol Reference Method Laboratory Network). For example:
Q. How should researchers handle samples with elevated triglycerides when analyzing cholesterol derivatives?
High triglycerides (>400 mg/dL) interfere with LDL calculations. Use ultracentrifugation (e.g., β-quantification) to separate lipoproteins or employ direct LDL-C assays. For cholestanol dihydrate, ensure lipid-clearing agents (e.g., dextran sulfate) do not co-precipitate the target analyte .
Advanced Research Questions
Q. What experimental designs are optimal for studying metabolic interactions between cholesterol and cholestanol dihydrate?
- Hypothesis-driven approach : Compare hepatic conversion rates of cholesterol to cholestanol in in vitro models (e.g., HepG2 cells) under varying redox conditions.
- Controls : Use radiolabeled cholesterol (e.g., ¹⁴C-cholesterol) to track metabolic pathways. Include inhibitors of sterol reductases to isolate specific enzymatic steps .
Q. How can researchers resolve discrepancies between calculated and directly measured LDL levels in studies involving cholestanol dihydrate?
The Friedewald equation (LDL-C = Total Cholesterol – HDL-C – Triglycerides/5) fails when triglycerides >400 mg/dL or non-LDL particles (e.g., cholestanol-rich lipoproteins) are present. Use apolipoprotein B-100 immunoassays or nuclear magnetic resonance (NMR) spectroscopy to quantify LDL particles directly .
Q. What are the key challenges in standardizing this compound measurements across international laboratories?
Matrix interactions and reagent variability (e.g., MnCl₂ precipitation efficiency) cause inter-lab discrepancies. Implement CRMLN-certified protocols and use fresh-frozen serum pools with predefined sterol concentrations. Regular proficiency testing is critical for harmonization .
Q. What advanced techniques are recommended for isolating cholestanol dihydrate from complex biological matrices?
- Chromatographic separation : Use reverse-phase HPLC with evaporative light scattering detection (ELSD) and a C18 column (mobile phase: acetonitrile/isopropanol 70:30).
- Crystallization : Recrystallize from ethanol/water (1:1) to obtain dihydrate forms. Validate purity via differential scanning calorimetry (DSC) .
Q. How do matrix interactions affect assay accuracy for cholesterol derivatives, and how can this be mitigated?
Lipoprotein composition (e.g., VLDL remnants) alters sterol solubility. Use isotope dilution mass spectrometry (IDMS) for absolute quantification. For enzymatic assays, include matrix-matched calibrators and validate against reference materials from NIST .
Q. What methodologies elucidate the role of cholestanol dihydrate in membrane dynamics?
Q. How should longitudinal studies on this compound balance seasonal variability and confounding factors?
Design multivariate regression models to account for seasonal lipid fluctuations (e.g., higher LDL in winter). Collect metadata on diet, temperature, and physical activity. Use mixed-effects models to adjust for intra-individual variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
